molecular formula C23H39B B1168456 nickel(II) fluoborate - [Ni(OBF3)] CAS No. 108882-04-8

nickel(II) fluoborate - [Ni(OBF3)]

Cat. No.: B1168456
CAS No.: 108882-04-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

The International Union of Pure and Applied Chemistry (IUPAC) designates nickel(II) fluoborate as nickel(2+) ditetrafluoroborate , reflecting its ionic composition comprising a $$ \text{Ni}^{2+} $$ cation coordinated by two $$ \text{BF}4^- $$ anions. The tetrafluoroborate anion adopts a tetrahedral geometry, with boron at the center bonded to four fluorine atoms. In the crystalline hexahydrate form, water molecules occupy the coordination sphere of the nickel ion, forming an octahedral $$ [\text{Ni(H}2\text{O)}6]^{2+} $$ complex that interacts electrostatically with the $$ \text{BF}4^- $$ counterions.

Table 1: Key Molecular Parameters of Nickel(II) Fluoborate

Property Anhydrous Form Hexahydrate Form
Molecular Formula $$ \text{Ni(BF}4\text{)}2 $$ $$ \text{Ni(BF}4\text{)}2 \cdot 6\text{H}_2\text{O} $$
Molecular Weight (g/mol) 232.31 340.32
Crystal System Trigonal Monoclinic
Solubility in Water 1.47 g/cm³ 1.40–1.50 g/cm³
Common Synonyms Nickel tetrafluoroborate, Nickel borofluoride Nickel(II) tetrafluoroborate hexahydrate

The compound’s aliases, including nickel tetrafluoroborate and nickel borofluoride , originate from its synthetic relationship to tetrafluoroboric acid ($$ \text{HBF}4 $$). X-ray diffraction studies of related nickel complexes reveal that the $$ \text{BF}4^- $$ anion typically behaves as a weakly coordinating ligand, though it can participate in bridging interactions between metal centers under specific conditions.

Historical Development in Coordination Chemistry

The discovery of nickel(II) fluoborate coincided with advancements in nickel electroplating technologies during the 1940s. Early syntheses involved treating nickel carbonate ($$ \text{NiCO}_3 $$) with tetrafluoroboric acid, yielding aqueous solutions suitable for industrial plating baths. By the 1960s, its role expanded into coordination chemistry, particularly as a precursor for nickel complexes with phosphine and nitrogen-donor ligands.

A landmark study in 1989 demonstrated the compound’s utility in synthesizing cationic nickel complexes with triphenylphosphine ligands. Researchers combined $$ \text{Ni(BF}4\text{)}2 $$ with sodium azide ($$ \text{NaN}3 $$) and trimethylphosphine ($$ \text{PMe}3 $$) to produce $$ [\text{Ni(N}3\text{)(PMe}3\text{)}4]\text{BF}4 $$, a violet crystalline material characterized by unusual azide coordination geometry. This work underscored the $$ \text{BF}_4^- $$ anion’s capacity to stabilize cationic metal centers without participating in strong coordination—a property critical for catalytic applications.

Table 2: Historical Milestones in Nickel(II) Fluoborate Chemistry

Year Development Significance
1940s Initial synthesis via $$ \text{NiCO}3 + \text{HBF}4 $$ Enabled industrial-scale nickel electroplating
1960s Use in phosphine complex synthesis Expanded nickel’s coordination chemistry repertoire
1989 Preparation of $$ [\text{Ni(N}3\text{)(PMe}3\text{)}4]\text{BF}4 $$ Demonstrated anion’s non-coordinating behavior
2002 Application in $$ [\text{Ni(L)}2\text{F}]\text{BF}4 $$ complexes Revealed fluoride-bridged nickel dimer structures

The compound’s integration into battery research emerged in the 21st century, with studies highlighting its potential as an electrolyte component in rechargeable systems. Its high ionic conductivity and stability under electrochemical cycling conditions made it a candidate for next-generation energy storage technologies. Concurrently, advances in crystallography clarified the structural nuances of $$ \text{BF}_4^- $$ interactions in nickel complexes, challenging earlier assumptions about its purely non-coordinating nature.

Properties

CAS No.

108882-04-8

Molecular Formula

C23H39B

Synonyms

nickel(II) fluoborate - [Ni(OBF3)]

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Structural Properties

Compound Formula Solubility (H₂O) Decomposition Temp. (°C) Key Structural Features
Nickel(II) Fluoborate Ni(BF₄)₂·6H₂O High 122 Tetrafluoroborate anion (BF₄⁻)
Nickel Sulfamate Ni(SO₃NH₂)₂·4H₂O Moderate 200 Sulfamate ligand (low stress)
Nickel Chloride NiCl₂·6H₂O High 140 Chloride ions (high conductivity)
Nickel Sulfate NiSO₄·6H₂O High 840 Sulfate anion (common in Watts baths)
Nickel Fluoride NiF₂ Low 1,450 Ionic lattice (passivation uses)

Notes:

  • Nickel fluoborate’s BF₄⁻ anion allows higher current densities than sulfate or chloride-based baths .
  • Nickel sulfamate produces low-stress deposits but is less conductive .

Electroplating Performance

Table 1: Operating Conditions for Nickel Electroplating Baths

Bath Type Composition (g/L) pH Temp. (°C) Current Density (A/dm²)
Fluoborate Ni(BF₄)₂ (225–300), Boric Acid (15–30) 2.5–4.0 38–70 3–30
Watts Nickel NiSO₄ (225–410), NiCl₂ (0–15) 1.5–4.0 38–70 1–10
All-Chloride NiCl₂ (225–300) 1.0–4.0 50–70 2.5–10

Key Findings :

  • Fluoborate Baths : Superior for high-speed plating (e.g., wire coatings) but suffer from high cost and corrosiveness .
  • Sulfamate Baths : Preferred for low internal stress but require strict chloride control .

Table 2: Acute Toxicity (LD₅₀) of Nickel Compounds

Compound LD₅₀ (mg/kg, oral rat)
Nickel(II) Fluoborate 100
Nickel Fluoride 344
Nickel Chloride 346
Nickel Sulfate 344

Notes:

  • Nickel fluoborate is significantly more toxic than other nickel salts, necessitating stringent handling protocols .

Functional Advantages and Limitations

  • Fluoborate vs. Sulfamate :
    • Fluoborate allows 3–5× higher current densities but generates more corrosive waste .
    • Sulfamate deposits exhibit lower stress but are unsuitable for high-speed applications .
  • Fluoborate vs. Chloride :
    • Chloride baths offer cost efficiency but produce harder, less ductile deposits .

Preparation Methods

Acid-Base Neutralization

The most widely employed method involves the reaction of nickel(II) oxide (NiO) or nickel(II) hydroxide (Ni(OH)₂) with fluoroboric acid (HBF₄). This acid-base neutralization proceeds as follows:

Reaction:

Ni(OH)2+2HBF4Ni(BF4)2+2H2O\text{Ni(OH)}2 + 2\text{HBF}4 \rightarrow \text{Ni(BF}4\text{)}2 + 2\text{H}_2\text{O}

Procedure:

  • Mixing: Ni(OH)₂ is gradually added to a 20–40% (w/w) aqueous HBF₄ solution at room temperature.

  • Stirring: The mixture is stirred for 1–2 hours to ensure complete dissolution.

  • Crystallization: The solution is evaporated under reduced pressure, yielding Ni(BF₄)₂·6H₂O crystals .

Optimized Parameters:

ParameterOptimal Range
HBF₄ Concentration30–40% (w/w)
Reaction Temperature25–30°C
Yield85–91%

This method is favored for its simplicity and high purity output, though excess HBF₄ must be removed via recrystallization to prevent byproduct formation .

Metathesis Reactions

Metathesis between nickel(II) salts and alkali metal fluoroborates offers an alternative route, particularly useful for anhydrous Ni(BF₄)₂ synthesis:

Reaction:

NiCl2+2NaBF4Ni(BF4)2+2NaCl\text{NiCl}2 + 2\text{NaBF}4 \rightarrow \text{Ni(BF}4\text{)}2 + 2\text{NaCl}

Procedure:

  • Dissolution: NiCl₂ and NaBF₄ are dissolved in anhydrous ethanol at a 1:2 molar ratio.

  • Precipitation: The mixture is refluxed at 80°C for 4 hours, inducing NaCl precipitation.

  • Filtration: NaCl is removed via hot filtration, and the filtrate is cooled to crystallize Ni(BF₄)₂ .

Key Considerations:

  • Solvent choice (e.g., ethanol vs. acetone) impacts reaction kinetics and product solubility.

  • Anhydrous conditions prevent hydrolysis of BF₄⁻ to HF and BO₃³⁻ .

Electrolytic Synthesis

Industrial-scale production often employs electrolysis of nickel metal in HBF₄ electrolytes:

Setup:

  • Anode: Nickel metal

  • Cathode: Platinum or stainless steel

  • Electrolyte: 40–45% (w/w) HBF₄

Reaction at Anode:

NiNi2++2e\text{Ni} \rightarrow \text{Ni}^{2+} + 2\text{e}^-

Reaction at Cathode:

2H++2eH22\text{H}^+ + 2\text{e}^- \rightarrow \text{H}_2

Operational Parameters:

ParameterOptimal Range
Current Density8–10 mA/cm²
Temperature30–35°C
Ni²⁺ Concentration1.2–1.5 M

This method achieves 90–95% Faradaic efficiency but requires precise pH control (3.0–3.5) to avoid Ni(OH)₂ precipitation .

Hydrothermal Synthesis

Recent advances utilize ammonium fluoroborate (NH₄BF₄) as a structure-directing agent under hydrothermal conditions:

Procedure:

  • Mixing: Ni(NO₃)₂·6H₂O and NH₄BF₄ are combined in a 1:3 molar ratio.

  • Hydrothermal Treatment: The mixture is heated at 160°C for 24 hours in a Teflon-lined autoclave.

  • Isolation: The resulting Ni(BF₄)₂ crystals are washed with ethanol and dried .

Advantages:

  • Produces phase-pure crystals with controlled morphology.

  • Scalable for nanostructured Ni(BF₄)₂ used in battery electrolytes .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Base Neutralization85–9198–99HighModerate
Metathesis75–8095–97ModerateLow
Electrolysis90–9599+HighHigh
Hydrothermal70–7597–98LowHigh

Key Insights:

  • Electrolysis is optimal for high-purity industrial applications.

  • Acid-Base Neutralization balances cost and yield for laboratory-scale synthesis.

  • Hydrothermal methods are niche, suited for specialized nanostructures .

Challenges and Mitigation Strategies

  • BF₄⁻ Hydrolysis:

    • Issue: BF₄⁻ decomposes in acidic or aqueous media:

      BF4+3H2OH3BO3+4HF\text{BF}_4^- + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{BO}_3 + 4\text{HF}
    • Solution: Maintain pH > 2.5 and use anhydrous solvents during synthesis .

  • Byproduct Formation:

    • Issue: Residual Na⁺ or NH₄⁺ ions contaminate the product.

    • Solution: Implement multiple recrystallization steps or ion-exchange resins .

Q & A

Q. What are the standard protocols for synthesizing nickel(II) fluoborate, and what analytical methods validate its purity?

Nickel(II) fluoborate is typically synthesized by dissolving nickel carbonate (NiCO₃) or nickel oxide (NiO) in 40% fluoboric acid (HBF₄). The solution is filtered to remove impurities, and crystallization yields the hexahydrate form ([Ni(BF₄)₂·6H₂O]). Key analytical methods include:

  • X-ray diffraction (XRD) to confirm crystal structure.
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition at ~122°C) .
  • Inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify nickel and boron content .

Q. How do electroplating bath parameters influence the deposition efficiency of nickel using nickel(II) fluoborate?

Nickel(II) fluoborate baths operate under specific conditions for optimal plating (Table 1):

ParameterRangeImpact on Deposition
Concentration225–300 g/L Ni(OBF₃)Higher concentrations increase rate but risk roughness .
pH2.5–4.0Lower pH improves conductivity; higher pH reduces hydrogen evolution .
Temperature38–70°CElevated temperatures enhance ion mobility and deposit uniformity .
Current Density3–30 A/dm²High densities enable rapid plating but may cause pitting .

Q. What are the advantages of nickel(II) fluoborate over other nickel salts in electroplating?

Compared to sulfate or chloride baths, nickel(II) fluoborate offers:

  • Higher solubility , enabling concentrated baths for thick coatings.
  • Reduced internal stress in deposits due to the fluoborate anion’s buffering action .
  • Compatibility with high-current-density applications (e.g., barrel plating) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported decomposition temperatures of nickel(II) fluoborate?

Discrepancies in thermal stability (e.g., 122°C vs. higher values) may stem from hydration state or impurities. Methodological recommendations:

  • Conduct controlled TGA under inert gas to isolate decomposition steps.
  • Compare anhydrous vs. hydrated forms using differential scanning calorimetry (DSC) .
  • Validate purity via elemental analysis to rule out residual acids or salts .

Q. What mechanistic insights explain nickel(II) fluoborate’s role in catalytic decarbonylation reactions?

In nickel-catalyzed reactions (e.g., fluoroalkyl thioether synthesis), [Ni(OBF₃)] may act as a Lewis acid to polarize carbonyl groups, facilitating decarbonylation. Advanced studies should:

  • Use in situ XAFS/XANES to track nickel oxidation states during catalysis.
  • Perform DFT calculations to model intermediate complexes (e.g., Ni–thiolate species) .
  • Analyze kinetic isotope effects to identify rate-determining steps .

Q. Why do some studies report low yields in nickel(II) fluoborate synthesis, and how can this be mitigated?

Low yields (e.g., <5% in analogous lithium fluoborate synthesis) often arise from:

  • Incomplete reaction due to poor solubility of precursors (e.g., NiO in HBF₄).
  • Side reactions forming boric acid byproducts.
    Solutions include:
  • Using excess fluoboric acid (1.5:1 molar ratio to NiO).
  • Crystallization at controlled pH (3.0–3.5) to minimize hydrolysis .

Q. How does nickel(II) fluoborate compare to nickel sulfamate or chloride in specialized electroplating applications?

Comparative performance metrics (Table 2):

PropertyNi(OBF₃)Ni sulfamateNi chloride
Deposit StressLowVery LowHigh
Plating SpeedHigh (30 A/dm²)Moderate (10 A/dm²)Moderate (10 A/dm²)
Corrosion ResistanceModerateHighLow
CostModerateHighLow

Ni(OBF₃) is preferred for high-speed, low-stress coatings but requires strict pH control .

Q. What strategies improve the stability of nickel(II) fluoborate electrolytes under prolonged electroplating?

  • Add boric acid (15–30 g/L) to buffer pH and prevent hydroxide precipitation .
  • Use continuous filtration to remove particulate contaminants.
  • Maintain temperature >50°C to inhibit hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.